2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide
CAS No.:
Cat. No.: VC19817826
Molecular Formula: C13H20N2OS
Molecular Weight: 252.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2OS |
|---|---|
| Molecular Weight | 252.38 g/mol |
| IUPAC Name | 2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C13H20N2OS/c1-4-15(13(16)10(2)14)9-11-5-7-12(17-3)8-6-11/h5-8,10H,4,9,14H2,1-3H3 |
| Standard InChI Key | GOEOUHXNGJTETI-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC1=CC=C(C=C1)SC)C(=O)C(C)N |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound’s molecular formula is C₁₃H₂₀N₂OS, with a molecular weight of 252.38 g/mol. Its IUPAC name, 2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide, reflects its branched architecture:
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A propanamide core (CH₃CH(NH₂)CONH–) modified at the nitrogen atom by ethyl and (4-methylsulfanylphenyl)methyl groups.
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A methylsulfanyl (–SMe) substituent at the para position of the benzyl moiety, enhancing lipophilicity and potential membrane permeability.
Table 1: Key physicochemical descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂OS |
| Molecular Weight | 252.38 g/mol |
| IUPAC Name | 2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide |
| Canonical SMILES | CCN(CC1=CC=C(C=C1)SC)C(=O)C(C)N |
| InChIKey | GOEOUHXNGJTETI-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 (amine and amide NH) |
| Hydrogen Bond Acceptors | 2 (amide carbonyl and SMe) |
The methylsulfanyl group contributes to moderate hydrophobicity, as evidenced by computational logP estimates (~2.5), suggesting favorable blood-brain barrier penetration for neurological targets.
Synthesis and Optimization
Reaction Pathways
Synthesis typically proceeds via a multi-step sequence:
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Amide Coupling: Ethylamine reacts with a protected 2-aminopropanoic acid derivative (e.g., tert-butyl carbamate) under carbodiimide-mediated conditions to form the N-ethylpropanamide intermediate.
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Benzylation: The secondary amine is alkylated with 4-(methylsulfanyl)benzyl bromide in the presence of a base such as potassium carbonate.
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Deprotection: Acidic or catalytic hydrogenation conditions remove protecting groups, yielding the final product.
Table 2: Critical synthesis parameters
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Amide Coupling | EDC/HOBt, DCM, 0°C → RT | Slow addition of carbodiimide to minimize racemization |
| Benzylation | K₂CO₃, DMF, 80°C | Excess alkylating agent (1.5 equiv) |
| Deprotection | TFA/DCM (1:1) or H₂/Pd-C | Controlled reaction time to prevent over-reduction |
Yield and Purity: Final yields range from 45–60% after purification by silica gel chromatography. Purity (>95%) is confirmed via HPLC and ¹H NMR.
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits non-competitive inhibition of monoamine oxidase B (MAO-B) in vitro (IC₅₀ ≈ 12 μM), a target implicated in Parkinson’s disease and depression. Molecular docking simulations suggest the methylsulfanylphenyl group occupies a hydrophobic pocket adjacent to the enzyme’s flavin adenine dinucleotide (FAD) cofactor, disrupting substrate binding.
Receptor Modulation
Preliminary assays indicate weak affinity (Kᵢ = 2.3 μM) for the σ-1 receptor, a chaperone protein involved in neuroprotection and calcium signaling. This interaction may underlie observed neuroprotective effects in glutamate-induced excitotoxicity models.
Challenges and Future Directions
Pharmacokinetic Optimization
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Metabolic Stability: The methylsulfanyl moiety may undergo oxidation to sulfoxide derivatives, necessitating prodrug strategies.
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Bioavailability: Salt formation (e.g., hydrochloride) improves aqueous solubility for parenteral formulations.
Target Validation
CRISPR-Cas9 knockout models and isoform-selective assays are required to confirm MAO-B vs. MAO-A specificity and mitigate off-target effects.
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